Cas no 1290047-50-5 (tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate)
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate
- tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
- tert-Butyl4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
- tert-butyl 4-[(3-aminophenoxy)methyl]piperidine-1-carboxylate
- AB6526
- 1-Piperidinecarboxylic acid, 4-[(3-aminophenoxy)methyl]-, 1,1-dimethylethyl ester
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- MDL: MFCD16620816
- Inchi: 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12,18H2,1-3H3
- InChI Key: JAFTVNPSTZRGOJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1)N)CC1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 359
- XLogP3: 2.8
- Topological Polar Surface Area: 64.8
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM493000-1g |
tert-Butyl4-((3-aminophenoxy)methyl)piperidine-1-carboxylate |
1290047-50-5 | 97% | 1g |
$*** | 2023-03-29 | |
| abcr | AB450856-250 mg |
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate |
1290047-50-5 | 250mg |
€314.80 | 2023-04-22 | ||
| abcr | AB450856-1 g |
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate |
1290047-50-5 | 1g |
€705.00 | 2023-04-22 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD443366-1g |
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate |
1290047-50-5 | 97% | 1g |
¥2611.0 | 2023-04-03 | |
| abcr | AB450856-250mg |
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate; . |
1290047-50-5 | 250mg |
€319.10 | 2025-04-21 | ||
| abcr | AB450856-1g |
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate; . |
1290047-50-5 | 1g |
€715.70 | 2025-04-21 | ||
| Fluorochem | 390006-250mg |
TERT-BUTYL 4-((3-AMINOPHENOXY)METHYL) PIPERIDINE-1-CARBOXYLATE |
1290047-50-5 | 95.0% | 250mg |
£253.00 | 2023-04-20 | |
| Fluorochem | 390006-1g |
TERT-BUTYL 4-((3-AMINOPHENOXY)METHYL) PIPERIDINE-1-CARBOXYLATE |
1290047-50-5 | 95.0% | 1g |
£629.00 | 2023-04-20 | |
| Fluorochem | 390006-5g |
TERT-BUTYL 4-((3-AMINOPHENOXY)METHYL) PIPERIDINE-1-CARBOXYLATE |
1290047-50-5 | 95.0% | 5g |
£2,516.00 | 2023-04-20 | |
| Ambeed | A582471-1g |
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate |
1290047-50-5 | 97% | 1g |
$380.0 | 2024-04-24 |
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
Introduction to Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate (CAS No. 1290047-50-5)
Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate, identified by its CAS number 1290047-50-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry.
The molecular structure of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group at the 1-position and an ester linkage connected to a phenoxymethyl group at the 4-position. This unique arrangement contributes to its distinctive chemical properties and reactivity, which are being explored for various applications in drug discovery.
In recent years, there has been growing interest in the development of novel therapeutic agents that target complex biological pathways. The presence of both an amine and an ester group in the structure of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate suggests its potential utility as a building block for the synthesis of more complex molecules. These functionalities can be further modified to create derivatives with enhanced pharmacological properties.
One of the most promising areas of research involving this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The piperidine core is a common motif in kinase inhibitors due to its ability to bind to the ATP-binding site of these enzymes. By incorporating additional functional groups, such as the tert-butyl and phenoxymethyl moieties, researchers aim to improve the potency and selectivity of these inhibitors.
Recent studies have demonstrated that derivatives of piperidine-based compounds can exhibit significant inhibitory activity against various kinases. For instance, modifications to the piperidine ring have been shown to enhance binding affinity and reduce off-target effects. The Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate structure provides a valuable scaffold for such modifications, allowing researchers to fine-tune its properties for specific therapeutic applications.
Another area where this compound shows promise is in the development of central nervous system (CNS) drugs. Piperidine derivatives have been widely used in the past to develop antipsychotic, antidepressant, and anxiolytic medications due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors. The unique structural features of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate make it a candidate for designing new CNS active agents with improved efficacy and reduced side effects.
The synthesis of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance the synthetic route but also allow for greater flexibility in modifying the structure for different applications.
In conclusion, Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate (CAS No. 1290047-50-5) represents a promising chemical entity with potential applications in pharmaceutical research. Its unique molecular structure and functional groups make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this are expected to play a significant role in advancing drug discovery efforts worldwide.
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